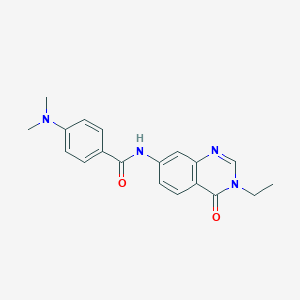
4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide, also known as DEOQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential application as a therapeutic agent.
作用机制
The mechanism of action of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II leads to the accumulation of DNA damage, which ultimately leads to cell death. 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can also contribute to the anticancer activity of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
实验室实验的优点和局限性
One advantage of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide is that it has shown promising anticancer activity in vitro. However, further studies are needed to determine its efficacy in vivo and its potential toxicity. Another limitation of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and minimize potential side effects.
未来方向
For research on 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide could include the optimization of its synthesis method to improve yield and purity, the determination of its efficacy in animal models of cancer, and the identification of its molecular targets and potential side effects. 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide could also be studied in combination with other anticancer agents to determine if it has synergistic effects. Finally, 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide could be studied for its potential application in other diseases, such as neurodegenerative disorders, where HDAC inhibitors have shown promise.
合成方法
The synthesis of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide involves the reaction of 3-ethyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained after purification through column chromatography. The yield of 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide is reported to be around 60-70%.
科学研究应用
4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has been studied for its potential application as an anticancer agent. In vitro studies have shown that 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for an anticancer agent.
属性
产品名称 |
4-(dimethylamino)-N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)benzamide |
|---|---|
分子式 |
C19H20N4O2 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
4-(dimethylamino)-N-(3-ethyl-4-oxoquinazolin-7-yl)benzamide |
InChI |
InChI=1S/C19H20N4O2/c1-4-23-12-20-17-11-14(7-10-16(17)19(23)25)21-18(24)13-5-8-15(9-6-13)22(2)3/h5-12H,4H2,1-3H3,(H,21,24) |
InChI 键 |
ABBRQEIVBPGBHH-UHFFFAOYSA-N |
SMILES |
CCN1C=NC2=C(C1=O)C=CC(=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
规范 SMILES |
CCN1C=NC2=C(C1=O)C=CC(=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide](/img/structure/B263197.png)
![1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone](/img/structure/B263198.png)
![4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B263199.png)
![Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B263204.png)
![1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B263207.png)
![1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B263210.png)


![N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B263214.png)
![1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B263234.png)
![N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B263238.png)
![5-{[4-(Morpholin-4-ylmethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B263239.png)

![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)